Attenol A
Description
Contextualization of Atenolol (B1665814) as a Research Compound Atenolol is recognized as a second-generation, cardioselective beta-1 adrenergic receptor antagonist.nih.govconsensus.appresearchgate.netIn research, it serves as a key example of a compound designed to selectively modulate the sympathetic nervous system by blocking the action of catecholamines, such as epinephrine (B1671497) and norepinephrine, primarily at beta-1 receptors located predominantly in the heart.nih.govconsensus.apppatsnap.comgoodrx.comThis selective interaction forms the basis of its utility in studying the physiological effects mediated by beta-1 receptors, including the regulation of heart rate, myocardial contractility, and blood pressure.nih.govconsensus.apppatsnap.comgoodrx.comIts chemical structure, a substituted phenethylamine (B48288) derivative, is closely related to other beta-blockers and the catecholamine neurotransmitters, making it a valuable subject for structure-activity relationship studies in medicinal chemistry.wikipedia.orgAtenolol's properties, such as its low lipophilicity and limited ability to cross the blood-brain barrier, also make it a point of comparison in pharmacokinetic and pharmacodynamic research of different beta-blockers.wikipedia.orgmims.com
Key Chemical and Physical Properties of Atenolol:
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂N₂O₃ | wikipedia.orgnih.gov |
| Molar Mass | 266.341 g/mol | wikipedia.orgfishersci.ca |
| PubChem CID | 2249 | wikipedia.orgnih.govfishersci.caguidetopharmacology.org |
| CAS Number | 29122-68-7 | wikipedia.orgnih.govfishersci.ca |
| IUPAC Name | (RS)-2-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}acetamide | wikipedia.orgnih.gov |
| Chirality | Racemic mixture | wikipedia.org |
Scope and Academic Relevance of Current Research Directions Current academic research involving atenolol continues to explore its pharmacological profile and comparative effectiveness. Studies investigate its precise mechanisms of action, particularly in comparison to newer generations of beta-blockers and other cardiovascular agents.consensus.appnih.govahajournals.orgResearch findings have indicated that while atenolol is effective in reducing blood pressure, its impact on reducing mortality and cardiovascular events in certain patient populations may be less pronounced compared to other drug classes or newer beta-blockers, prompting ongoing comparative analyses.nih.govdrugbank.comahajournals.orgThe compound is also studied in the context of its effects on central blood pressure and arterial stiffness.nih.govahajournals.orgBeyond its traditional cardiovascular applications, atenolol is being explored in research for potential utility in other conditions, such as anxiety disorders and infantile hemangiomas, highlighting the evolving scope of its investigation.nih.govoup.comFurthermore, research addresses pharmaceutical challenges related to atenolol, such as developing stable liquid formulations for specific patient needs.mdpi.comThe academic relevance of atenolol persists due to its historical importance, widespread use as a reference compound, and the ongoing need to fully characterize its effects and optimize therapeutic strategies in comparison with newer pharmacological interventions.consensus.appresearchgate.netoup.commdpi.com
Key Pharmacokinetic Properties of Atenolol:
| Property | Value | Source |
| Oral Bioavailability | Approximately 50% | nih.govwikipedia.orgmims.com |
| Protein Binding | 6-16% | wikipedia.orgmims.com |
| Metabolism | Minimal hepatic metabolism (~5%) | nih.govwikipedia.orgmims.com |
| Excretion | Primarily renal (unchanged drug) | nih.govwikipedia.orgmims.com |
| Elimination Half-life | Approximately 6-7 hours | wikipedia.orgmims.com |
| Onset of Action (Oral) | <1 hour | wikipedia.orgmims.com |
| Peak Plasma Levels (Oral) | 2-4 hours | nih.govmims.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H38O5 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(Z,1R)-1-[(2S,5S,7R,8R)-2-[(2S)-2-hydroxyhept-6-enyl]-8-methyl-1,6-dioxaspiro[4.5]decan-7-yl]hex-3-ene-1,6-diol |
InChI |
InChI=1S/C22H38O5/c1-3-4-6-9-18(24)16-19-12-14-22(26-19)13-11-17(2)21(27-22)20(25)10-7-5-8-15-23/h3,5,7,17-21,23-25H,1,4,6,8-16H2,2H3/b7-5-/t17-,18+,19+,20-,21-,22+/m1/s1 |
InChI Key |
UFINFOBIPVLSLP-JCKOQQHWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@H](O2)C[C@H](CCCC=C)O)O[C@H]1[C@@H](C/C=C\CCO)O |
Canonical SMILES |
CC1CCC2(CCC(O2)CC(CCCC=C)O)OC1C(CC=CCCO)O |
Synonyms |
attenol A attenol B |
Origin of Product |
United States |
Synthetic Methodologies and Green Chemistry Approaches for Atenolol
Conventional Synthetic Routes and Their Mechanistic Underpinnings
The traditional synthesis of atenolol (B1665814) has been well-established for decades, with various patented routes focusing on the reaction between a phenolic precursor and an epoxide, followed by amination. These methods, while effective, often involve harsh conditions and generate significant waste.
The initial patented chemical routes for synthesizing atenolol began with starting materials such as DL-4-hydroxyphenylglycine or 4-hydroxyphenylacetic acid to produce the key intermediate, 2-(4-hydroxyphenyl)acetamide. mdpi.com A widely adopted industrial process, disclosed by Imperial Chemical Industries in U.S. Patent 3,663,607, simplifies this by starting with the commercially available 2-(4-hydroxyphenyl)acetamide. google.com
The common industrial synthesis involves two main steps:
Formation of the Glycidyl (B131873) Ether: 2-(4-hydroxyphenyl)acetamide is reacted with an excess of epichlorohydrin (B41342). This reaction is typically carried out in the presence of a catalytic amount of a base, such as piperidine, at elevated temperatures (95-100 °C). mdpi.comgoogle.comgpatindia.com The epichlorohydrin often serves as both the reactant and the solvent. mdpi.com The mechanism involves the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile, attacking the least sterically hindered carbon of the epoxide ring on epichlorohydrin. This is followed by an intramolecular cyclization that displaces the chloride ion to form the epoxide intermediate, 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide. mdpi.com
Amination: The resulting glycidyl ether intermediate is then reacted with isopropylamine (B41738). mdpi.comgoogle.com The amine attacks the terminal carbon of the epoxide ring, leading to the ring-opening and the formation of racemic atenolol. mdpi.com
This conventional pathway is effective but suffers from drawbacks related to sustainability, including the use of a large excess of toxic epichlorohydrin and the generation of by-products that require disposal. mdpi.com
While atenolol is often sold as a racemic mixture, its therapeutic β1-blocking activity resides almost exclusively in the (S)-enantiomer. researchgate.net This has driven the development of stereoselective synthetic methods to produce enantiopure (S)-atenolol, which can offer a better therapeutic profile. Several strategies have been established.
Use of Chiral Starting Materials: A straightforward approach is to use an enantiomerically pure starting material. The synthesis can be directed to (S)-atenolol by reacting 2-(4-hydroxyphenyl)acetamide with (R)-epichlorohydrin. google.comgoogle.com This method directly introduces the desired stereochemistry, avoiding the need for a final resolution step.
Enzymatic Kinetic Resolution: Biocatalysis offers a green and highly selective method for separating enantiomers. One common strategy involves the kinetic resolution of a racemic intermediate. For instance, the racemic chlorohydrin, 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide, can be resolved using lipases. Candida antarctica lipase (B570770) B (CALB) has been shown to selectively acylate the (S)-enantiomer, leaving the desired (R)-chlorohydrin with high enantiomeric excess (>99% ee). mdpi.comnih.gov This (R)-chlorohydrin is then animated with isopropylamine to yield (S)-atenolol. mdpi.comnih.gov Another approach uses lipase from Pseudomonas cepacia for the kinetic resolution of racemic atenolol itself. nih.gov
Chiral Catalysts: Asymmetric synthesis can be achieved using chiral catalysts. A seven-step synthesis has been reported that employs Jacobsen's catalyst, an (R,R)-salen Co(III) complex, for the hydrolytic kinetic resolution of the terminal epoxide intermediate. nih.govresearchgate.net This method allows for the separation of the (S)-epoxide, which is then converted to (S)-atenolol. researchgate.net
| Chiral Synthesis Strategy | Key Reagent / Catalyst | Intermediate Resolved | Outcome |
| Chiral Pool Synthesis | (R)-epichlorohydrin | N/A (Direct Synthesis) | Direct formation of (S)-atenolol intermediate. google.comgoogle.com |
| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CALB) | Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide | Selective acylation of one enantiomer, leaving the other in high enantiomeric purity. nih.gov |
| Asymmetric Catalysis | Jacobsen's (R,R)-salen Co(III) catalyst | Racemic 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide | Hydrolytic kinetic resolution of the epoxide to separate enantiomers. nih.govresearchgate.net |
During conventional synthesis, several impurities can be formed through side reactions. The identification and control of these impurities are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). google.com
Common impurities include:
Impurity A (2-(4-hydroxyphenyl)acetamide): This is the unreacted starting material. jocpr.com
Impurity C (2-[4-[[(2RS)oxiran-2-yl]methoxy]phenyl] acetamide): This is the glycidyl ether intermediate, which may remain if the amination step is incomplete. jocpr.com
Impurity D (2-[4-[(2RS)-3-chloro-2-hydroxypropoxy]phenyl]acetamide): This is the chlorohydrin intermediate, formed from the reaction of the phenoxide with epichlorohydrin without subsequent ring closure to the epoxide. jocpr.com
Impurity G (2-[4-[(2RS)-2-hydroxy-3-[(1-methylethyl) amino] propoxy] phenyl] acetic acid): This impurity can be formed if the amide group of atenolol is hydrolyzed to a carboxylic acid. rasayanjournal.co.in
Dimeric Ether By-product: A dimeric impurity can be formed when the glycidyl ether intermediate reacts with another molecule of 2-(4-hydroxyphenyl)acetamide instead of isopropylamine. nih.gov Another potential dimer forms when the secondary hydroxyl group of an atenolol molecule reacts with another molecule of the glycidyl ether intermediate. google.com
| Impurity Name/Type | Chemical Name | Origin in Synthesis |
| Impurity A | 2-(4-hydroxyphenyl)acetamide | Unreacted starting material. jocpr.com |
| Impurity C | 2-[4-[[(2RS)oxiran-2-yl]methoxy]phenyl]acetamide | Unreacted intermediate from the first step. jocpr.com |
| Impurity D | 2-[4-[(2RS)-3-chloro-2-hydroxypropoxy]phenyl]acetamide | Halohydrin intermediate formed from incomplete epoxidation. jocpr.com |
| Impurity G | 2-[4-[(2RS)-2-hydroxy-3-[(1-methylethyl) amino] propoxy] phenyl] acetic acid | Hydrolysis of the primary amide group of atenolol. rasayanjournal.co.in |
| Dimer Impurity | 1-(4-(acetamide)phenoxy)-3-(4-(acetamide)phenoxy)-2-propanol | Side reaction between the glycidyl ether intermediate and the starting phenol. nih.gov |
Sustainable and Eco-friendly Synthetic Protocols
In response to the environmental impact of conventional pharmaceutical manufacturing, green chemistry principles have been applied to develop more sustainable methods for atenolol synthesis. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.
A significant advancement in the green synthesis of atenolol is the development of a one-pot, two-step protocol using Deep Eutectic Solvents (DESs). mdpi.comnih.gov DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are considered green solvents due to their low volatility, biodegradability, and low cost. nih.gov
In one reported method, a DES composed of choline (B1196258) chloride and ethylene (B1197577) glycol (ChCl:EG) serves as both the solvent and the catalyst for the entire synthesis. mdpi.com The process is as follows:
2-(4-hydroxyphenyl)acetamide is dissolved in the ChCl:EG DES and reacted with epichlorohydrin at a mild temperature (40 °C).
After the reaction is complete, the excess epichlorohydrin is removed under reduced pressure.
Isopropylamine is added directly to the same reaction vessel.
In the DES-based synthesis, the solvent system itself plays a crucial catalytic role, eliminating the need for external catalysts. mdpi.com Mechanistic studies suggest that the catalytic activity arises from the unique hydrogen-bonding network within the DES. mdpi.com
The proposed mechanism for the first step (epoxide formation) involves the activation of epichlorohydrin through hydrogen bonding. The hydroxyl groups of the ethylene glycol component of the DES form hydrogen bonds with the oxygen atom of the epoxide ring in epichlorohydrin. This interaction polarizes the C-O bond, making the epoxide ring more susceptible to nucleophilic attack by the phenoxide of 2-(4-hydroxyphenyl)acetamide. mdpi.com
Similarly, in the second step (amination), the hydrogen bond network of the DES is believed to facilitate the ring-opening of the glycidyl ether intermediate by isopropylamine. This "push-pull" mechanism, where the DES assists in both activating the epoxide and delivering the nucleophile, allows the reaction to proceed efficiently under mild conditions. mdpi.com This dual function as both a solvent and a catalyst highlights the innovative design of this green synthetic route, which significantly improves the sustainability of atenolol production. mdpi.com
| Metric | Conventional Synthesis | DES-Based Synthesis | Improvement |
| Atom Economy | 72% | 88% | Higher efficiency, less waste generated relative to reactants. nih.gov |
| Reaction Mass Efficiency (RME) | 6% - 14% | 54% | A much larger percentage of the mass of reactants ends up in the final product. nih.gov |
| Process Mass Intensity (PMI) | 136 | 13 | Drastic reduction in the total mass used (solvents, reagents) to produce 1 kg of API. nih.gov |
Greenness Evaluation of Synthetic Methods (e.g., Atom Economy, Process Mass Intensity)
The environmental impact of pharmaceutical manufacturing is a growing concern, prompting the evaluation of synthetic routes for active pharmaceutical ingredients (APIs) like Atenolol through green chemistry metrics. These metrics quantify the efficiency and environmental friendliness of a chemical process. Key metrics include Atom Economy (AE), which measures the efficiency of a reaction in converting reactants to the desired product, and Process Mass Intensity (PMI), which assesses the total mass of materials used to produce a certain mass of product.
A study evaluating a novel one-pot synthesis of Atenolol using deep eutectic solvents (DES) highlighted significant improvements in greenness compared to traditional methods. ua.esnih.gov The evaluation, performed with the First Pass CHEM21 Metrics Toolkit, demonstrated the superiority of the DES-based approach across several key metrics. ua.esnih.gov
The traditional synthesis of Atenolol often involves multiple steps, the use of volatile and hazardous solvents, and generates a significant amount of waste. nih.gov In contrast, the DES-based synthesis offers a more sustainable alternative by functioning as a catalyst and solvent system, which can be recycled and reused with minimal loss of activity. nih.gov This method avoids the need for additional bases or catalysts and chromatographic purification, leading to shorter reaction times and milder conditions. ua.esnih.gov
A comparative analysis of the green chemistry metrics for the DES-based synthesis versus two classical methods reveals the extent of this improvement:
Green Chemistry Metrics for Atenolol Synthesis
| Metric | DES-Based Synthesis | Classical Method 1 | Classical Method 2 |
|---|---|---|---|
| Atom Economy (AE) | 88.0% | 85.0% | 88.0% |
| Reaction Mass Efficiency (RME) | 54.0% | 6.0% | 14.0% |
| Overall Process Mass Intensity (PMI) | 2.9 | 19.5 | 8.8 |
Data sourced from a comparative study on Atenolol synthesis methodologies. nih.gov
Enzymatic Synthesis and Kinetic Resolution in Atenolol Production
The synthesis of enantiomerically pure (S)-Atenolol is of significant interest as the therapeutic activity primarily resides in this enantiomer. nih.govresearchgate.net Enzymatic methods, particularly kinetic resolution, have emerged as a powerful green chemistry tool for producing enantiopure pharmaceuticals under mild reaction conditions, often with high selectivity. researchgate.netresearchgate.net
Kinetic resolution of racemic Atenolol or its intermediates involves the use of enzymes, typically lipases, to selectively acylate one enantiomer, allowing for the separation of the two. researchgate.netresearchgate.netmdpi.com Various lipases have been investigated for their efficacy in the kinetic resolution of Atenolol and its precursors. Lipase B from Candida antarctica (CALB) and lipases from Candida rugosa and Pseudomonas cepacia have shown notable success. researchgate.netmdpi.comnih.gov
One effective strategy involves the kinetic resolution of a key racemic intermediate, 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide. mdpi.comnih.gov In this process, a lipase is used to selectively acylate one enantiomer, leaving the other unreacted. For example, CALB-catalyzed resolution of this chlorohydrin using vinyl butanoate as an acyl donor can produce the (R)-chlorohydrin with an enantiomeric excess (ee) greater than 99%. nih.gov This enantiopure intermediate is then converted to (S)-Atenolol. nih.gov
Another approach is the direct kinetic resolution of racemic Atenolol. researchgate.netmdpi.com For instance, lipase from Candida rugosa has been used with isopropenyl acetate (B1210297) as the acyl donor to produce the acetate of (S)-Atenolol with a 94% ee. mdpi.com The choice of enzyme, acyl donor, and solvent system significantly influences the conversion rate and enantioselectivity of the resolution process. researchgate.netresearchgate.net
The following table summarizes findings from various studies on the enzymatic kinetic resolution for producing enantiopure Atenolol or its key intermediates:
Enzymatic Kinetic Resolution in Atenolol Synthesis
| Enzyme | Substrate | Acyl Donor | Key Findings |
|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide | Vinyl butanoate | Produced (R)-chlorohydrin with >99% ee, which was then converted to (S)-Atenolol with >99% ee. mdpi.comnih.gov |
| Candida antarctica Lipase A (CALA) | Racemic Atenolol | Vinyl butanoate | Investigated for the kinetic resolution of racemic Atenolol. mdpi.com |
| Candida antarctica Lipase-A (CLEA) | Racemic 2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide | Vinyl acetate | Achieved 48.9% conversion with an enantiomeric ratio (E) of 210, yielding (S)-alcohol (eep = 96.9%) and (R)-acetate (ees = 91.1%). researchgate.net |
| Candida rugosa Lipase | Racemic Atenolol | Isopropenyl acetate | Resulted in the acetate of (S)-Atenolol with 94% ee. mdpi.com |
| Pseudomonas cepacia Lipase | Racemic Atenolol | - | Utilized in the kinetic resolution of racemic Atenolol, achieving 94% ee. researchgate.net |
This table summarizes data from various research articles on the enzymatic synthesis of Atenolol.
These chemoenzymatic routes represent a greener and more efficient alternative to traditional chemical methods for obtaining enantiopure (S)-Atenolol, aligning with the principles of sustainable chemistry by utilizing biocatalysts under mild conditions. researchgate.net
Advanced Analytical Methodologies for Atenolol Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of atenolol (B1665814), enabling the separation of the compound from impurities, metabolites, and other active pharmaceutical ingredients. Various chromatographic methods have been developed and validated for this purpose.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of atenolol in bulk drugs, pharmaceutical formulations, and biological samples. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.net These methods are valued for their accuracy, precision, and sensitivity. nih.govnih.gov
An effective RP-HPLC method can achieve separation using a C18 column with a mobile phase consisting of a mixture of solvents like methanol and water. researchgate.net One validated method utilized a mobile phase of methanol and water (60:40 v/v) with 0.1% v/v of Ammonium (B1175870) Hydroxide (B78521), achieving a retention time of 7.5 minutes. researchgate.net Another approach for analyzing atenolol tablets uses a Cogent Diamond Hydride™ column with a gradient mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid, with UV detection at 225nm. mtc-usa.com For quantification in human plasma, a method combining reversed-phase liquid chromatography with fluorescence detection (excitation λ = 258 nm, emission λ = 300 nm) has been successfully applied. nih.govnih.gov The enantiomers of atenolol can also be separated using HPLC with a chiral stationary phase, such as a Chiralcel OD column. researchgate.net
Table 1: HPLC Methods for Atenolol Analysis
| Parameter | Method 1 | Method 2 | Method 3 (Enantiomeric) |
| Column | Inertsil® ODS-3 (250 mm × 4.6 mm, 5 µm) | Cogent Diamond Hydride™, 4µm, 100Å | Chiralcel OD (250 x 4.6 mm, 10 µm) |
| Mobile Phase | Methanol: Water (60:40) with 0.1% Ammonium Hydroxide | A: DI Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid (Gradient) | Hexane-ethanol-diethylamine (75:25:0.1 v/v/v) |
| Flow Rate | 1 mL/min | 1.0 mL/minute | 0.7 ml/min |
| Detection | UV Detector | UV @ 225nm | UV @ 276 nm |
| Retention Time | 7.5 min | ~3-4 min (variable by gradient) | R-enantiomer: 7.58 min; S-enantiomer: 9.14 min globalresearchonline.net |
| Application | Bulk and Pharmaceutical Formulation | Tablet Analysis | Enantiomer Separation |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), provides a highly sensitive and specific method for determining atenolol in various matrices, including human bone and urine. nih.govnih.gov Since atenolol is not sufficiently volatile for direct GC analysis, a derivatization step is required. oup.comtandfonline.com A common derivatizing agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the polar functional groups of atenolol into more volatile silyl derivatives. nih.govoup.comtandfonline.com
A validated GC-MS method for atenolol in human urine involved liquid-liquid extraction, derivatization with MSTFA, and analysis on a capillary column. nih.gov This method demonstrated linearity over a concentration range of 50–750 ng/mL, with a limit of quantification of 50 ng/mL. nih.gov For pharmaceutical preparations, GC methods with both flame ionization detection (FID) and MS detection have been developed. tandfonline.com The GC/MS method is significantly more sensitive, with a limit of quantification of 12.5 ng/mL compared to 500 ng/mL for GC/FID. tandfonline.com
Table 2: GC Method Parameters for Atenolol Determination
| Parameter | GC-MS (Urine Analysis) nih.gov | GC/FID (Pharmaceuticals) tandfonline.com | GC/MS (Pharmaceuticals) tandfonline.com |
| Derivatizing Agent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | MSTFA | MSTFA |
| Internal Standard | Metoprolol | Metoprolol | Metoprolol |
| Linearity Range | 50–750 ng/mL | 0.5–20 µg/mL | 12.5–500 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL | 500 ng/mL | 12.5 ng/mL |
| Mean Recovery | 91% | Not Specified | Not Specified |
Thin Layer Chromatography (TLC) is a valuable and straightforward technique for the qualitative analysis of atenolol and is frequently cited in pharmacopeial methods for identity testing. sigmaaldrich.com In a laboratory setting, TLC is a standard procedure to monitor the progress of an organic reaction. quora.com By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the product, atenolol. quora.com
For the simultaneous analysis of atenolol and other compounds, a mobile phase of toluene: ethyl acetate (B1210297): methanol: ammonia (B1221849) in a ratio of 5:3:3:0.1 (v/v) has been used with silica gel plates, where atenolol showed an Rf value of 0.27. researchgate.net The direct enantiomeric resolution of racemic atenolol has also been achieved on silica gel plates impregnated with chiral selectors like L-tartaric acid. nih.gov This allows for monitoring the stereochemical outcome of a reaction. Spots are typically visualized under UV light (often at 254 nm) or by using an iodine chamber. nih.govannexpublishers.com
Capillary Electrophoresis (CE) has emerged as a powerful technique for the chiral separation of drugs, offering high separation efficiency and low consumption of solvents and selectors. mdpi.com It is particularly effective for the enantioseparation of atenolol. This is typically achieved by adding a chiral selector to the background electrolyte (BGE). globalresearchonline.net
Cyclodextrins are the most widely used chiral selectors for this purpose. mdpi.com Studies have shown that Carboxymethylated-β-cyclodextrin (CM-β-CD) exhibits superior enantioselectivity for atenolol compared to other cyclodextrins. mdpi.com A complete chiral separation of atenolol was achieved using a 50 mM Tris buffer at pH 4.0 containing 8 mM CM-β-CD. mdpi.com Another approach to enantiomer quantification in CE involves introducing copper (II) ions into the separation media, which induces a self-disproportionation of the enantiomers, allowing for their separation and quantification based on changes in the CE curve. mdpi.com
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic methods are fundamental for the quantification and characterization of atenolol, relying on the interaction of the molecule with electromagnetic radiation.
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative determination of atenolol in bulk and pharmaceutical dosage forms. worldwidejournals.comslideshare.net The method is based on measuring the absorbance of atenolol in a suitable solvent. In methanol, atenolol exhibits maximum absorbance (λmax) at approximately 224 nm. slideshare.net The method follows Beer's law over specific concentration ranges, for instance, 1-30 μg/ml. slideshare.net Another method involves the formation of a charge-transfer complex between atenolol and an electron acceptor like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), with the resulting colored product showing a λmax at 405 nm. worldwidejournals.com
Spectrofluorimetry offers a more sensitive alternative for the determination of atenolol. semanticscholar.org The native fluorescence of atenolol can be measured in various media. A comparative study showed that the limit of detection (LOD) and limit of quantification (LOQ) for atenolol using spectrofluorimetry were significantly lower than those obtained by UV-Vis absorption spectrophotometry. For example, the LOD for atenolol by fluorescence was found to be between 1.2 and 3.7 ng/mL, whereas by UV-Vis absorption it was between 18.9 and 28.2 ng/mL, demonstrating the superior sensitivity of the fluorescence method. semanticscholar.org
Table 3: Comparison of Spectroscopic Methods for Atenolol Quantification semanticscholar.org
| Parameter | UV-Visible Spectrophotometry | Spectrofluorimetry |
| Principle | UV-VIS Absorbance | Fluorescence Intensity |
| Linear Dynamic Range | One to two orders of magnitude | One to two orders of magnitude |
| Limit of Detection (LOD) | 18.9 to 28.2 ng/mL | 1.2 to 3.7 ng/mL |
| Limit of Quantification (LOQ) | Not specified in this study | 4.0 to 12.5 ng/mL |
| Relative Standard Deviation (RSD) | 0.7% to 2.0% | 0.6% to 5.3% |
| Key Advantage | Simplicity, Cost-effective | High Sensitivity |
Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Insights
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique utilized for the identification and structural analysis of Atenolol. By measuring the absorption of infrared radiation by the molecule, a unique spectral fingerprint is generated, which corresponds to the vibrational frequencies of its specific functional groups. This method allows for the confirmation of the compound's identity and can be used for quantification in various formulations.
In the analysis of Atenolol, specific absorption bands are indicative of its key structural features. The presence of the amide group is confirmed by the C=O stretching vibration, which typically appears in the range of 1650-1700 cm⁻¹. Another significant peak corresponds to the C–O stretching of the ether group (Ar-O-R), which is observed around 1242 cm⁻¹. jgtps.com This particular absorption band is often selected for quantitative analysis as it may not overlap with signals from excipients commonly found in pharmaceutical preparations. jgtps.com Attenuated Total Reflection (ATR)-FTIR spectroscopy is a modern variation of this technique that requires minimal sample preparation and is suitable for analyzing solid dosage forms directly. researchtrend.net
| Functional Group | Type of Vibration | Characteristic Wavenumber (cm⁻¹) | Reference |
| Amide (-CONH₂) | C=O Stretching | 1650 - 1700 | researchtrend.net |
| Ether (Ar-O-R) | C-O Stretching | ~1242 | jgtps.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of Atenolol. It provides detailed information about the carbon-hydrogen framework of the molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Mass Spectrometry (MS) Coupled Techniques (e.g., LC-MS, GC/MS)
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), provides highly sensitive and specific methods for the detection and quantification of Atenolol. researchgate.net
Gas Chromatography-Mass Spectrometry (GC/MS): Due to the polar nature and low volatility of Atenolol, derivatization is required prior to GC/MS analysis. oup.com This process involves chemically modifying the molecule to increase its volatility. Common derivatizing agents include N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and pentafluoropropionic anhydride (PFPA). oup.comfaa.gov Following separation on a GC column, the derivatized Atenolol is ionized, and the mass spectrometer separates and detects the resulting ions based on their mass-to-charge (m/z) ratio. The fragmentation pattern is characteristic of the molecule. For the PFPA derivative of Atenolol, unique fragments at m/z 244, 172, and 132 are observed, which can be used for unambiguous identification. faa.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly suited for analyzing polar compounds like Atenolol directly from biological matrices or pharmaceutical formulations without the need for derivatization. faa.gov The separation is achieved using a liquid chromatograph, and the analyte is then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) enhances specificity by selecting a precursor ion of Atenolol, fragmenting it, and then detecting specific product ions. This method, often using multiple reaction monitoring (MRM), is extremely sensitive and selective, allowing for quantification at very low concentrations. faa.govmdpi.com
| Technique | Derivatization Agent | Key Mass Fragments (m/z) | Reference |
| GC/MS | Pentafluoropropionic anhydride (PFPA) | 408, 366, 202, 176 (Primary); 244, 172, 132 (Unique) | faa.gov |
| LC/MS/MS | None | Precursor and product ions specific to Atenolol | faa.gov |
Surface Enhanced Raman Spectroscopy (SERS) for Nanoscale Interactions
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that allows for the study of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. nih.gov This technique provides significant enhancement of the Raman signal, enabling the detection of even single molecules and offering unique insights into the nanoscale interactions of Atenolol.
SERS has been employed to investigate the adsorption geometry of Atenolol on silver surfaces. By analyzing the enhancement of specific vibrational bands, researchers can deduce the orientation of the molecule relative to the surface. Studies suggest that Atenolol adsorbs onto the silver surface through the oxygen atoms and the π-electrons of its phenyl ring. researchgate.net Furthermore, SERS is a valuable tool for studying host-guest chemistry. For example, it has been used to probe the distinct interaction profiles between the enantiomers of Atenolol and the macrocycle cucurbit researchgate.neturil (CB researchgate.net), providing a comprehensive understanding of these nanoscale interactions. nih.gov This level of detail is crucial for applications in drug delivery and chiral separation.
Electrochemical and Titrimetric Methods
Electrochemical methods offer simple, rapid, and cost-effective alternatives for the determination of Atenolol in various samples. isca.me These techniques are based on measuring the potential or current generated by the electrochemical reaction of the analyte.
Voltammetric Techniques (Cyclic, Differential Pulse Voltammetry)
Voltammetric techniques involve applying a potential to an electrode and measuring the resulting current as Atenolol undergoes an electrochemical reaction, typically oxidation. These methods are highly sensitive and can be used for quantitative analysis.
Cyclic Voltammetry (CV): This technique is used to study the electrochemical behavior of Atenolol. It reveals information about the oxidation potential and the nature of the electrochemical process (reversible or irreversible). Studies show that Atenolol exhibits a well-defined, irreversible oxidation peak, with the optimal signal often obtained in alkaline conditions (e.g., pH 10.4). researchgate.netrsc.org
Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique commonly used for the quantitative determination of Atenolol. By applying potential pulses, the faradaic current is enhanced while the capacitive current is minimized, leading to lower detection limits. isca.me Various modified electrodes, such as those based on carbon paste, glassy carbon, or nanocomposites, have been developed to enhance the sensitivity and selectivity of Atenolol detection. researchgate.netrsc.org Using these advanced sensors, detection limits in the micromolar (μM) to nanomolar (nM) range have been achieved. isca.meresearchgate.net
| Technique | Electrode Type | pH | Key Finding | Reference |
| Cyclic Voltammetry (CV) | Carbon Paste | 10.4 | Irreversible oxidation behavior | researchgate.net |
| Differential Pulse Voltammetry (DPV) | SPION-15%AC/GCE | 10 | Oxidation peak around 0.97 V | rsc.org |
| Differential Pulse Voltammetry (DPV) | Polypyrrole-AMPSNa | - | Limit of Detection: 1 x 10⁻⁹ M | researchgate.net |
Potentiometric Determinations Using Ion-Selective Electrodes
Potentiometry, utilizing ion-selective electrodes (ISEs), is a direct and simple method for determining the concentration of Atenolol. anjs.edu.iq An ISE is a sensor that generates a potential proportional to the logarithm of the activity of the target ion (in this case, the protonated Atenolol cation) in a solution.
These electrodes are typically constructed with a PVC matrix membrane containing an ion-exchanger complex. This complex is formed between the Atenolol cation and a suitable counter-ion, such as phosphomolybdic acid, ammonium reineckate, or tetrakis(p-chlorophenyl) borate. anjs.edu.iqrdd.edu.iqresearchgate.net The performance of the electrode is influenced by the choice of plasticizer within the membrane. anjs.edu.iq Atenolol-selective electrodes have been shown to exhibit a near-Nernstian response, meaning their potential changes predictably with concentration. They offer a wide linear concentration range and low limits of detection, with some electrodes capable of detecting Atenolol at concentrations as low as 1.3 x 10⁻⁸ mol/L. abechem.com These sensors are highly selective and have been successfully applied to the determination of Atenolol in pharmaceutical preparations. anjs.edu.iqabechem.com
Titrimetric Methods for Atenolol Quantification
Non-Aqueous Acid-Base Titration
Atenolol, possessing a secondary amine group, exhibits basic properties that allow for its direct titration in a non-aqueous acidic medium. phmethods.net Two reliable methods have been developed based on this principle. scholarsresearchlibrary.com In these procedures, atenolol is dissolved in glacial acetic acid and titrated with a standardized solution of perchloric acid. scholarsresearchlibrary.com The endpoint of the titration can be determined visually or potentiometrically. scholarsresearchlibrary.com
Visual Endpoint Determination: This method involves the use of an indicator, such as crystal violet, which changes color at the equivalence point. scholarsresearchlibrary.com
Potentiometric Endpoint Determination: This technique utilizes a modified glass electrode-Saturated Calomel Electrode (SCE) system to measure the potential change as the titrant is added. The endpoint is identified by the sharp inflection in the potential curve. scholarsresearchlibrary.com
These methods are applicable over a concentration range of 1.5-15 mg of atenolol, with calculations based on a 1:1 reaction stoichiometry between atenolol and perchloric acid. scholarsresearchlibrary.com
Oxidation-Bromination Titration
Another established titrimetric method for atenolol quantification involves an oxidation-bromination reaction. researchgate.net This method is based on the reaction of atenolol with an excess of bromine, which is generated in situ from a bromate-bromide mixture in an acidic medium (hydrochloric acid). researchgate.net
The procedure involves treating a sample of the drug with a known excess of the bromate-bromide reagent. After the reaction is complete, the unreacted bromine is determined by adding potassium iodide, which is oxidized to iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulphate using starch as an indicator. The amount of atenolol is calculated based on the amount of bromine consumed. This method is suitable for determining atenolol in the 3–20 mg range and is based on a 1:1 stoichiometry between atenolol and potassium bromate. researchgate.net
| Method | Principle | Titrant | Solvent/Medium | Endpoint Detection | Applicable Range | Stoichiometry (Atenolol:Titrant) | Reference |
|---|---|---|---|---|---|---|---|
| Non-Aqueous Acid-Base Titration | Titration of the basic secondary amine group | Perchloric Acid (HClO4) | Glacial Acetic Acid | Visual (Crystal Violet) or Potentiometric | 1.5–15 mg | 1:1 | scholarsresearchlibrary.com |
| Oxidation-Bromination Titration | Reaction with excess bromine generated in situ | Potassium Bromate (KBrO3) / Sodium Thiosulphate | Hydrochloric Acid (HCl) | Iodometric back-titration (Starch indicator) | 3–20 mg | 1:1 (Atenolol:KBrO3) | researchgate.net |
Validation of Analytical Methods According to ICH Guidelines
Validation of an analytical method is a crucial process that demonstrates its suitability for its intended purpose. sphinxsai.com According to the International Council for Harmonisation (ICH) guidelines, analytical methods for pharmaceuticals like atenolol must be validated to ensure the reliability, accuracy, and precision of the results. latamjpharm.orgsysrevpharm.org The key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). sysrevpharm.orgresearchgate.net
Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or excipients. sysrevpharm.org For atenolol tablet analysis, the method must be able to distinguish and quantify atenolol without interference from the tablet's inactive ingredients. sphinxsai.com
Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response over a defined range. researchgate.net For atenolol quantification, a calibration curve is typically constructed by analyzing a series of standards at different concentrations. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 0.999. sysrevpharm.orgresearchgate.net For example, a UV spectrophotometric method for atenolol showed linearity in the range of 2-20 μg/ml with a correlation coefficient of 0.998. researchgate.net
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. sysrevpharm.org It is often determined by recovery studies, where a known amount of pure atenolol is added to a sample (spiked sample), and the percentage of the analyte recovered is calculated. ijsr.net According to ICH guidelines, the average recovery should generally be within 98.00% to 102.00%. sysrevpharm.org
Precision: Precision expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. sysrevpharm.org It is usually assessed at two levels:
Repeatability (Intra-day precision): The precision obtained over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): Expresses the variation within the same laboratory, but on different days, with different analysts, or different equipment.
Precision is measured by the Relative Standard Deviation (RSD), which should not exceed 2.0%. sysrevpharm.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. sysrevpharm.org
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sysrevpharm.org
These limits are important for the analysis of impurities and degradation products. For a UV method, the LOD and LOQ for atenolol were reported to be 0.05 μg/mL and 0.17 μg/mL, respectively. researchgate.net
| Parameter | Definition | Typical Acceptance Criteria | Reference |
|---|---|---|---|
| Accuracy | Closeness of test results to the true value. | Average % Recovery: 98.00% - 102.00% | sysrevpharm.org |
| Precision | Degree of agreement among individual test results. | Relative Standard Deviation (RSD) ≤ 2.0% | sysrevpharm.org |
| Linearity | Proportional relationship between concentration and response. | Correlation Coefficient (r²) > 0.999 | sysrevpharm.org |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interference from excipients or other compounds. | sysrevpharm.org |
| Parameter | Result | Reference |
|---|---|---|
| Maximum Wavelength (λmax) | 272 nm | researchgate.net |
| Linearity Range | 2-20 μg/ml | researchgate.net |
| Correlation Coefficient (r²) | 0.998 | researchgate.net |
| Regression Equation | Y = 0.33x + 0.022 | researchgate.net |
| Limit of Detection (LOD) | 0.05 μg/mL | researchgate.net |
| Limit of Quantitation (LOQ) | 0.17 μg/mL | researchgate.net |
| Accuracy (% Recovery) | 100% ± SD | researchgate.net |
Molecular Mechanisms and Cellular Interactions of Atenolol
Influence on Biochemical Pathways and Cellular Processes
Beyond its direct receptor interactions, atenolol (B1665814) modulates critical biochemical systems, notably the Renin-Angiotensin-Aldosterone System (RAAS), and has an impact on lipid metabolism.
Atenolol's antihypertensive effects are believed to be partly mediated through its inhibition of the Renin-Angiotensin-Aldosterone System. drugbank.com By blocking β1-adrenergic receptors in the juxtaglomerular apparatus of the kidney, atenolol suppresses the release of renin. oup.com This reduction in renin leads to a subsequent decrease in the production of angiotensin II and the secretion of aldosterone. nih.gov
A double-blind study comparing the long-term effects of atenolol and irbesartan on the RAAS in hypertensive patients demonstrated that atenolol significantly decreased both plasma renin activity and angiotensin II levels. nih.gov Serum aldosterone levels were also reduced. nih.gov This contrasts with angiotensin II receptor blockers, which typically increase plasma renin activity. nih.govendocrine-abstracts.org
Effect of Atenolol on RAAS Components (48-week study)
| Parameter | Baseline (Mean +/- SD) | After Atenolol (Mean +/- SD) | P-value |
|---|---|---|---|
| Plasma Renin Activity (ng/mL x h) | 1.0 +/- 0.6 | 0.7 +/- 0.6 | < 0.01 |
| Angiotensin II (pmol/L) | 3.4 +/- 1.6 | 3.2 +/- 2.2 | < 0.01 |
| Serum Aldosterone (pmol/L) | 315 +/- 115 | 283 +/- 77 | < 0.05 |
Cellular cholesterol homeostasis is a complex balance of biosynthesis, uptake, transport, and excretion. nih.gov Research has shown that treatment with atenolol can influence lipid profiles. A study involving patients with essential hypertension treated with atenolol for six months observed significant changes in high-density lipoprotein (HDL) cholesterol. nih.gov
The key findings included:
A specific and significant reduction in the HDL2 cholesterol subfraction, which began within the first month of therapy and was sustained. nih.gov
A slight, but not statistically significant, decrease in HDL3 cholesterol. nih.gov
A slight increase in plasma triglycerides and total cholesterol, which reached statistical significance after six months of treatment. nih.gov
These findings indicate that atenolol can alter the balance of circulating lipids, particularly the subfractions of HDL cholesterol.
Interference with Catecholamine-Mediated Cellular Responses
Atenolol functions as a cardioselective β-1 adrenergic antagonist, primarily exerting its effects by selectively binding to β-1 adrenergic receptors located in the heart and vascular smooth muscle. nih.gov This selective binding competitively blocks the actions of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine. nih.govnih.gov The "fight-or-flight" response, mediated by these catecholamines, typically involves an increase in heart rate, blood pressure, and cardiac output. nih.gov By antagonizing these receptors, atenolol inhibits the positive inotropic (strength of contraction) and chronotropic (heart rate) effects initiated by catecholamine stimulation. nih.gov The direct consequence of this inhibition is a reduction in sympathetic stimulation of the cardiovascular system, leading to decreased heart rate, myocardial contractility, and blood pressure. nih.gov
Metabolic Pathway Modulation (e.g., Free Fatty Acid Metabolism)
Atenolol has demonstrated effects on metabolic pathways, particularly concerning lipid metabolism. Research indicates that both atenolol and the non-selective beta-blocker propranolol can reduce levels of free fatty acids. researchgate.net The mechanism for this may be linked to an effect on basal lipolysis, which is the process of breaking down triglycerides into free fatty acids and glycerol. researchgate.net This process is typically stimulated by catecholamines like epinephrine. researchgate.net
Furthermore, atenolol influences plasma lipoprotein metabolism, characteristically leading to an increase in plasma triglyceride levels and a decrease in high-density lipoprotein (HDL) cholesterol. researchgate.net Studies in mice have also shown that long-term treatment with atenolol can decrease the unsaturation of membrane fatty acids in the mitochondria of heart and skeletal muscle. nih.gov This alteration was primarily due to a decrease in docosahexaenoic acid (22:6n-3) and an increase in oleic acid (18:1n-9). nih.gov In cultured vascular smooth muscle cells, atenolol was found to increase the NAD+/NADH ratio and the level of NADH-cytochrome b5 reductase, an enzyme involved in the desaturation and elongation of fatty acids. researchgate.net
| Metabolic Parameter | Effect of Atenolol | Supporting Details |
| Free Fatty Acids | Reduction | Atenolol and propranolol have been shown to reduce free fatty acid levels. researchgate.net |
| Plasma Triglycerides | Increase | An observed effect on plasma lipoprotein metabolism. researchgate.net |
| High-Density Lipoprotein (HDL) | Decrease | An observed effect on plasma lipoprotein metabolism. researchgate.net |
| Mitochondrial Membrane Fatty Acid Unsaturation | Decrease | Long-term treatment in mice led to an 11% decrease in the heart and a 22.4% decrease in skeletal muscle. nih.gov |
Impact on Gene Expression Related to Cellular Proliferation and Angiogenesis
Beta-blockers as a class of drugs have been shown to affect cellular metabolism by modulating the expression of genes related to cell proliferation and angiogenesis. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and is regulated by various pro- and anti-angiogenic factors. nih.gov Scientific evidence suggests that beta-blockers can reduce the proliferation, migration, invasiveness, and angiogenesis of cancer cells. nih.gov This is partly explained by the activation of beta-adrenoreceptors promoting cancer cell growth and invasion through pathways like the arachidonic acid pathway, which can be inhibited by beta-blockade. nih.gov
In a preclinical study involving breast cancer models, atenolol, when combined with metformin, increased the activity against angiogenesis. nih.gov This combination led to a significant reduction in the endothelial cell component of tumor vessels. nih.gov This suggests an indirect impact on the processes that regulate the development of blood vessels essential for tumor growth.
In Vitro Cellular and Subcellular Studies (non-clinical)
Effects on Cancer Cell Proliferation, Invasion, and Migration
In vitro studies have investigated the direct effects of atenolol on cancer cells, with varied results. In non-small cell lung cancer cell lines (A549 and H1299), atenolol was found to be significantly less active than the non-selective beta-blocker propranolol in reducing cell viability. nih.gov While propranolol reduced the number of living cells to approximately 4-5%, atenolol treatment resulted in 62-65% of cells remaining viable. nih.gov Similarly, while a 12 µM concentration of propranolol reduced the size of A549 cell colonies, atenolol did not produce a statistically significant effect even at a concentration of 450 µM. nih.gov
However, other studies indicate a potential role for atenolol in cancer therapy when used in combination with other agents. In preclinical breast cancer models, atenolol was shown to enhance the activity of metformin against both local and metastatic growth of HER2+ and triple-negative breast cancer. nih.gov This synergistic effect was observed in both immune-deficient and immune-competent models. nih.gov The combination of atenolol and metformin also inhibited complex I of the respiratory chain in white adipose tissue progenitor cells, which are known to contribute to breast cancer progression. nih.gov Tumor cell migration and invasion are foundational steps for metastasis, and compounds that inhibit these processes are of significant interest in cancer research. mdpi.commdpi.com
| Study Focus | Cell Lines | Key Findings |
| Direct Effect on Viability | A549 & H1299 (Lung Cancer) | Atenolol was six times less active than propranolol in reducing cell viability. nih.gov |
| Direct Effect on Colony Formation | A549 (Lung Cancer) | Atenolol (at 450 µM) had no statistically significant effect on colony growth, unlike propranolol. nih.gov |
| Combination Therapy | HER2+ & Triple Negative (Breast Cancer) | Atenolol increased the anti-angiogenic and anti-metastatic activity of metformin. nih.gov |
Studies on Drug Transport Mechanisms in Transfected Cells (e.g., OATP, OCT, MATE, ABCB1)
The transport of atenolol across cell membranes is not solely dependent on simple diffusion but is mediated by specific carrier proteins. Studies using human embryonic kidney (HEK) cell lines stably expressing various transporters have elucidated these mechanisms. Atenolol has been identified as a substrate for human Organic Cation Transporter 1 (hOCT1), hOCT2, Multidrug and Toxin Extrusion protein 1 (hMATE1), and hMATE2-K. nih.gov It is, however, not transported by hOCT3, Organic Anion Transporter 1 (hOAT1), or hOAT3. nih.gov
| Transporter | Interaction with Atenolol | Kinetic Parameter (Km) |
| hOCT1 | Substrate | - |
| hOCT2 | Excellent Substrate | 280 ± 4 µM nih.gov |
| hMATE1 | Excellent Substrate | 32 ± 5 µM nih.gov |
| hMATE2-K | Excellent Substrate | 76 ± 14 µM nih.gov |
| hOAT1 / hOAT3 | Inhibitor, but not a substrate | - |
| OATP1A2 / OATP2B1 | Potential minor role in intestinal uptake | - |
Computational Chemistry and Structure Activity Relationship Sar Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to Atenolol (B1665814) to explore its molecular geometry, conformational landscape, reaction mechanisms, and electronic properties that are crucial for its biological activity.
DFT calculations have been instrumental in determining the most stable three-dimensional structure of Atenolol. Geometry optimization studies, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), have identified the most stable conformations of the molecule. researchgate.netresearchgate.net Research has shown that Atenolol can exist in different conformations, with the Z-type conformation being identified as the most stable. nih.gov This stability is crucial for its interaction with its biological targets. The optimized geometric parameters, including bond lengths and angles, calculated through DFT, show good correlation with experimental data obtained from single crystal X-ray diffraction. researchgate.net
Table 1: Comparison of Experimental and DFT Calculated Conformational Stability of Atenolol
| Conformation | Method | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|
| Z-type | wB97XD/6-311+G(d,p) | 0.00 | nih.gov |
| U-type | wB97XD/6-311+G(d,p) | > 0.00 | nih.gov |
The encapsulation of Atenolol within host molecules like cucurbiturils and cyclodextrins has been investigated to enhance its physicochemical properties. DFT calculations have been pivotal in understanding the geometry and energetics of these host-guest complexes.
Cucurbituril: Studies on the interaction between Atenolol and cucurbit ubaya.ac.iduril (CB ubaya.ac.id) have utilized DFT to elucidate the geometry of the inclusion complex. nih.gov These calculations reveal that the phenyl ring of Atenolol is fully incorporated into the hydrophobic cavity of CB ubaya.ac.id. nih.gov The stability of this complex is attributed to various non-covalent interactions, including hydrophobic and van der Waals forces. nih.govrsc.orgchemrxiv.org DFT methods, such as wB97XD/6-311+G(d,p), which are well-suited for describing hydrogen bonding and dispersion interactions, have been employed to accurately model these complexes. nih.gov
Cyclodextrins: The formation of inclusion complexes between Atenolol and β-cyclodextrin (β-CD) has also been explored. researchgate.netubaya.ac.idnih.govresearchgate.net Spectroscopic and computational studies suggest a 1:1 stoichiometry for the complex. nih.gov DFT calculations, in conjunction with experimental techniques like NMR, have helped to determine the geometry of the complex, indicating that the aromatic part of the Atenolol molecule is encapsulated within the β-CD cavity. nih.gov The primary driving forces for this complexation are believed to be hydrophobic interactions and the formation of hydrogen bonds. ubaya.ac.id
Table 2: DFT Calculated Interaction Geometries of Atenolol Host-Guest Complexes
| Host Molecule | Guest Moiety Inserted | Key Interactions | Reference |
|---|---|---|---|
| Cucurbit ubaya.ac.iduril | Phenyl ring | Hydrophobic, van der Waals | nih.gov |
| β-Cyclodextrin | Aromatic ring | Hydrophobic, Hydrogen bonding | ubaya.ac.idnih.gov |
DFT has been applied to elucidate the mechanisms of chemical reactions involving Atenolol, such as hydrolysis and the key synthetic step of epoxide ring-opening.
Hydrolysis: The acid-catalyzed hydrolysis of Atenolol prodrugs has been investigated using DFT calculations. nih.gov These studies have shown that the cleavage of the amide bond occurs via intramolecular nucleophilic catalysis by an adjacent carboxylic acid group. nih.gov The rate-limiting step in this process has been identified as the dissociation of the tetrahedral intermediate. nih.gov The calculated activation energies and thermodynamic parameters from DFT studies are in good agreement with experimental kinetic data. nih.gov
Epoxide Ring-Opening: A crucial step in the synthesis of Atenolol involves the ring-opening of an epoxide precursor, 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide, by isopropylamine (B41738). mdpi.com While specific DFT studies on this exact reaction for Atenolol are not extensively detailed in the literature, a proposed mechanism in the context of a sustainable synthesis in deep eutectic solvents (DES) suggests that the reaction is facilitated by a hydrogen-bonding network. mdpi.com In this proposed mechanism, the DES components activate the epoxide ring, making it more susceptible to nucleophilic attack by isopropylamine at the less sterically hindered carbon atom. mdpi.com This regioselectivity is a hallmark of SN2-type reactions in epoxide ring-opening under basic or neutral conditions.
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net For Atenolol, the HOMO-LUMO energy gap has been calculated using DFT to understand its electronic properties and potential for interaction with biological receptors. researchgate.net A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity. researchgate.net In the context of drug-receptor interactions, the formation of molecular complexes between Atenolol and amino acid residues, such as cysteine and tryptophan (as models for receptor sites), has been shown to increase the HOMO-LUMO energy gap of the drug. researchgate.net This suggests a stabilization of the drug molecule upon binding to the receptor.
Table 3: Calculated HOMO-LUMO Energy Gaps for Atenolol and its Complexes
| Molecule/Complex | DFT Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| Atenolol | DFT-6311G | - | - | Varies by study | researchgate.net |
| Atenolol-Cysteine Complex | DFT-6311G | - | - | Increased | researchgate.net |
| Atenolol-Tryptophan Complex | DFT-6311G | - | - | Increased | researchgate.net |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding orientation of a ligand to a protein and to study the dynamic behavior of the resulting complex. These methods have provided valuable insights into the interaction of Atenolol with plasma proteins.
The binding of Atenolol to serum albumin, the most abundant protein in blood plasma, significantly influences its pharmacokinetic profile. Molecular docking studies have been performed to investigate the interaction between Atenolol and bovine serum albumin (BSA), which is often used as a model for human serum albumin due to its structural similarity. nih.govmdpi.comresearchgate.net
These studies have revealed that Atenolol preferentially binds to Site II, located in subdomain IIIA of BSA. nih.gov The binding is characterized by a combination of van der Waals forces and hydrogen bonds. nih.gov The thermodynamic parameters calculated from these studies, such as a negative enthalpy change (ΔH°) and entropy change (ΔS°), further support the involvement of these interactions. nih.gov The binding constants (Kb) on the order of 10³ M⁻¹ indicate a weak and reversible binding, which is characteristic of drug-albumin interactions. nih.gov Molecular dynamics simulations can further be employed to assess the stability of the Atenolol-BSA complex over time, providing a more dynamic picture of the binding event.
Table 4: Interaction Profile of Atenolol with Bovine Serum Albumin (BSA)
| Binding Site | Key Interacting Residues | Types of Interactions | Binding Constant (Kb) | Reference |
|---|---|---|---|---|
| Site II (Subdomain IIIA) | Specific residues in the hydrophobic pocket | Van der Waals forces, Hydrogen bonds | ~10³ M⁻¹ | nih.govresearchgate.net |
Conformational Changes Induced by Molecular Interactions
The three-dimensional structure of Atenolol is not rigid; it undergoes conformational changes upon interaction with other molecules. These interactions, driven by non-covalent forces such as hydrophobic interactions, van der Waals forces, and hydrogen bonds, can alter the spatial arrangement of the molecule. nih.gov
Studies involving the interaction of Atenolol with amino acids like cysteine and tryptophan, which can act as model receptors, have provided evidence of these conformational shifts. researchgate.net Upon the formation of molecular complexes between Atenolol and these amino acids, a positive displacement in the half-wave potential has been observed. researchgate.net This shift indicates an increase in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the drug, reflecting a change in its electronic structure and conformation upon binding. researchgate.net
Furthermore, complexation with host molecules such as β-cyclodextrin also induces conformational adjustments. nih.gov When Atenolol is encapsulated within the β-cyclodextrin cavity, changes in its spectroscopic properties are observed, confirming the formation of an inclusion complex and an altered molecular conformation. nih.gov 1H NMR spectroscopy is a key method for observing these changes, as the chemical shifts of both the host (β-cyclodextrin) and the guest (Atenolol) molecules are altered when the guest is trapped within the host's cavity. nih.gov
Quantitative Structure-Activity Relationships (QSAR) and Pharmacophores
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. rasayanjournal.co.injocpr.com These models are crucial in drug discovery for predicting the activity of new molecules, optimizing lead compounds, and understanding the relationship between a molecule's physicochemical properties and its therapeutic effects. jocpr.comnih.gov
Correlation of Physicochemical Descriptors with Biological Activity
QSAR models for Atenolol and its derivatives have successfully correlated various physicochemical and quantum chemical descriptors with their biological activity. rasayanjournal.co.inresearchgate.net These descriptors quantify different aspects of the molecule's structure and electronic properties. openbioinformaticsjournal.com A study involving several Atenolol derivatives calculated parameters using computational chemistry methods and correlated them with activity. rasayanjournal.co.inresearchgate.net
Key descriptors showing a significant correlation with the biological activity of Atenolol derivatives include the partition coefficient (Log P), the energy gap between the HOMO and LUMO (ΔE), the dipole moment (µ), and global hardness (η). researchgate.net The analysis indicated that the electronic density on each atom has a significant effect on the compound's activity. researchgate.net
Below is a table summarizing the correlation between selected physicochemical properties and the biological activity of Atenolol derivatives.
| Physicochemical Property | Correlation Coefficient (R) | Linear Regression Equation | Significance |
| Log P (Partition Coefficient) | 0.392 | y = 0.271x – 1.741 | Indicates a moderate positive correlation between lipophilicity and activity. researchgate.net |
| ΔE (HOMO-LUMO Gap) | High | Not Specified | A higher energy gap, as seen upon receptor interaction, correlates with changes in activity. researchgate.netresearchgate.net |
| Dipole Moment (µ) | High | Not Specified | Reflects the polarity of the molecule, which is important for binding interactions. researchgate.net |
| Global Hardness (η) | High | Not Specified | Relates to the molecule's resistance to charge transfer, influencing its reactivity and interaction with biological targets. researchgate.net |
Identification of Key Structural Features for Receptor Binding
The biological activity of Atenolol as a cardioselective β-1 adrenergic antagonist is dependent on specific structural features that are essential for its binding to the β1-adrenergic receptor. drugbank.comnih.gov
The key pharmacophoric features of Atenolol include:
The Propanolamine (B44665) Side Chain : The -(CHOH)-(CH2)-NH- portion is critical. The hydroxyl (-OH) group and the secondary amine (-NH-) are capable of forming essential hydrogen bonds with amino acid residues (such as Aspartic Acid and Asparagine) in the binding pocket of the β-adrenergic receptor. researchgate.net
The Isopropyl Group : The bulky isopropyl group attached to the amine is a crucial feature for selectivity towards β-receptors.
The Aryloxypropanolamine Moiety : The ether linkage connecting the propanolamine side chain to the aromatic ring is a common feature in many beta-blockers and is vital for correct positioning within the receptor.
The Phenylacetamide Group : The para-substituted aromatic ring with the carbamoylmethyl group (-CH2CONH2) contributes to the β1-selectivity of Atenolol. drugbank.com
Stereochemistry : The beta-blocking activity resides almost exclusively in the (S)-enantiomer. nih.gov Radioligand binding studies have shown that the (S)-enantiomer has a significantly higher affinity for β-adrenergic receptors compared to the (R)-enantiomer, with a eudismic ratio of 46 for (S)- to (R)-Atenolol. nih.gov This highlights the importance of the specific three-dimensional arrangement of the functional groups for effective receptor binding.
Prediction of Activity for Atenolol Derivatives
Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of new, untested compounds based solely on their chemical structure. nih.gov This predictive power is a cornerstone of computer-aided drug design, as it allows for the virtual screening and prioritization of novel derivatives for synthesis and testing, saving considerable time and resources. rasayanjournal.co.in
QSAR studies on Atenolol have led to the development of equations that can forecast the activity of novel derivatives. rasayanjournal.co.inresearchgate.net By calculating the relevant physicochemical descriptors for a proposed new structure, its expected biological activity can be estimated. researchgate.net For instance, one such study used its derived QSAR model to propose a new, unsynthesized Atenolol derivative and predict its activity. rasayanjournal.co.inresearchgate.net
The table below illustrates how a QSAR model can be applied to predict the activity of a hypothetical Atenolol derivative.
| Compound | Key Descriptor Values (Hypothetical) | Predicted Activity (Based on QSAR Equation) |
| Atenolol Derivative 1 | Log P = 1.5, ΔE = 5.8 eV, µ = 3.2 D | 3.67 mg (as predicted by a specific model) rasayanjournal.co.inresearchgate.net |
| Atenolol Derivative 2 | Log P = 1.2, ΔE = 6.1 eV, µ = 2.9 D | Activity can be calculated using the established linear regression equation. researchgate.net |
This predictive capability allows medicinal chemists to computationally design and refine molecules to enhance their desired therapeutic effects before undertaking chemical synthesis. nih.gov
Biodegradation and Environmental Fate of Atenolol
Degradation Pathways in Environmental Matrices
The transformation and removal of Atenolol (B1665814) from the environment occur through several pathways, including biological degradation by microorganisms, advanced chemical oxidation, and physical adsorption onto solids.
Microbial activity is a primary driver of Atenolol's degradation in environments like activated sludge from WWTPs. ethz.ch The main initial biotransformation step is the hydrolysis of the amide group to a carboxylic acid, forming a metabolite known as Atenolol acid. uq.edu.auethz.chnih.govresearchgate.net This product has been identified as the major transformation product in both conventional activated sludge and membrane bioreactors. researchgate.netresearchgate.net
Further research using enriched nitrifying cultures has identified additional metabolites, particularly under conditions promoting cometabolism by ammonia-oxidizing bacteria (AOB). uq.edu.au In one study, four distinct biodegradation products were identified when ammonia (B1221849) was present: P267 (Atenolol acid), P117 (1-isopropylamino-2-propanol), P167 (1-amino-3-phenoxy-2-propanol), and an unidentified product, P227. uq.edu.au In the absence of ammonia, only Atenolol acid and P227 were formed. uq.edu.au Another study identified novel intermediates, including 4-hydroxyphenylacetic acid, 3-(isopropylamino)-1,2-propanediol, and 3-amino-1,2-propanediol, during degradation by the bacterium Hydrogenophaga sp. YM1. nih.gov
| Metabolite Name/Code | Chemical Name | Formation Pathway | Reference |
|---|---|---|---|
| Atenolol acid (P267) | 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetic acid | Microbial hydrolysis of the amide group | uq.edu.aunih.govresearchgate.net |
| P117 | 1-isopropylamino-2-propanol | Breakage of ether bond in the alkyl side chain | uq.edu.au |
| P167 | 1-amino-3-phenoxy-2-propanol | N-dealkylation and loss of acetamide (B32628) moiety | uq.edu.au |
| P227 | Unidentified | Metabolic biodegradation | uq.edu.au |
| - | 4-hydroxyphenylacetic acid | Ether bond cleavage of Atenolol acid | nih.gov |
| - | 3-(isopropylamino)-1,2-propanediol | Degradation by Hydrogenophaga sp. YM1 | nih.gov |
| - | 3-amino-1,2-propanediol | Degradation by Hydrogenophaga sp. YM1 | nih.gov |
The rate and pathway of Atenolol's biodegradation are significantly influenced by the prevailing metabolic conditions, particularly the presence or absence of ammonium (B1175870). uq.edu.au
Cometabolism: In the presence of ammonium, Atenolol is degraded cometabolically by ammonia-oxidizing bacteria (AOB). uq.edu.auacs.orguq.edu.au The degradation rate has been shown to be positively correlated with the ammonia oxidation rate. uq.edu.auacs.org This process leads to a wider range of transformation products, as AOB possess enzymes with broad substrate specificity. uq.edu.au However, higher concentrations of ammonium can lead to lower Atenolol removal rates, likely due to substrate competition between ammonium and Atenolol for the same enzymes. acs.orguq.edu.au
Metabolism: In the absence of ammonium, AOB lack their primary growth substrate, and the biodegradation of Atenolol proceeds via different metabolic pathways, primarily carried out by heterotrophic bacteria. uq.edu.au Under these conditions, Atenolol may be used as a source of carbon and energy. uq.edu.au This metabolic pathway is generally slower and results in fewer transformation products, with Atenolol acid being the predominant metabolite. uq.edu.au
| Metabolic Condition | Primary Microorganisms | Degradation Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| Ammonium Present (Aerobic) | Ammonia-Oxidizing Bacteria (AOB) | Cometabolism | Degradation rate linked to ammonia oxidation rate. Higher ammonium levels can decrease removal due to competition. More diverse metabolites formed. | uq.edu.auacs.orguq.edu.au |
| Ammonium Absent (Aerobic) | Heterotrophic Bacteria | Metabolism | Slower degradation. Atenolol may serve as a carbon/energy source. Fewer metabolites formed (primarily Atenolol acid). | uq.edu.au |
Advanced Oxidation Processes (AOPs) are water treatment technologies that utilize highly reactive radicals, such as hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, to degrade recalcitrant organic pollutants like Atenolol. iwaponline.com Various AOPs have proven effective for its removal. iwaponline.com
The electro-Fenton (EF) process, which is based on •OH radicals, has demonstrated high efficiency, achieving 90–98% degradation of Atenolol over a broad pH range. rsc.org Other AOPs, such as UV/peroxymonosulfate (B1194676) (UV/PMS) and heat-activated persulfate, generate sulfate radicals and have also shown to be effective. nih.govepa.gov The degradation mechanisms in AOPs typically involve radical attacks on the isopropyl group, the aromatic ring, and the terminal acetamide group of the Atenolol molecule. rsc.orgnih.gov This leads to pathways such as hydroxylation, cleavage of the ether bond, and oxidation of the amine groups. nih.gov
| AOP Method | Primary Radical | Degradation Efficiency | Key Influencing Factors | Reference |
|---|---|---|---|---|
| Electro-Fenton (EF) | Hydroxyl (•OH) | 90–98% | Current density, pH, electrolyte | rsc.org |
| UV/Peroxymonosulfate (UV/PMS) | Sulfate (SO₄•⁻) | High | PMS dose, pH, presence of bicarbonate and humic acids | nih.gov |
| Heat-Activated Persulfate | Sulfate (SO₄•⁻) | Complete removal in 40 min (at 70°C) | Temperature, persulfate dose, pH | epa.gov |
| Advanced Anodic Oxidation (Nb/BDD electrode) | Hydroxyl (•OH), Sulfate (SO₄•⁻) | High | Applied current density, electrolyte concentration | nih.gov |
Adsorption is a physical process used to remove contaminants from water by binding them to the surface of a solid material (adsorbent). Several materials have been investigated for their capacity to adsorb Atenolol.
Granular activated carbon (GAC) has been shown to be an effective adsorbent, achieving approximately 88% removal of Atenolol from aqueous solutions under optimal conditions of pH 6 and a 90-minute contact time. researchgate.net The adsorption kinetics for this system were best described by the pseudo-second-order model. researchgate.net Other materials, such as activated carbon derived from Stipa tenacissima leaves, have demonstrated high adsorption capacities of up to 110 mg/g. mdpi.com Multiwalled carbon nanotubes (MWCNTs) have also shown great potential, with one study reporting 94.8% removal at a pH of 7 and a contact time of 20 minutes. researchgate.net The efficiency of adsorption is often dependent on factors like the pH of the solution, contact time, initial concentration of Atenolol, and the dose of the adsorbent. researchgate.netresearchgate.net
| Adsorbent | Removal Efficiency / Capacity | Optimal Conditions | Kinetic/Isotherm Model | Reference |
|---|---|---|---|---|
| Granular Activated Carbon (GAC) | ~88% removal | pH 6, 90 min contact time | Pseudo-second order (kinetics), Freundlich (isotherm) | researchgate.net |
| Activated Carbon (from Stipa tenacissima) | 110 mg/g capacity | Not specified | Pseudo-second order (kinetics), Langmuir (isotherm) | mdpi.com |
| Multiwalled Carbon Nanotubes (MWCNTs) | 94.8% removal | pH 7, 20 min contact time, 0.5 g/L dose | Linear model (isotherm) | researchgate.net |
| Activated Carbon (from Glyricidia sepium) | 163 mg/g capacity (at 60°C) | pH 8, Temperature dependent | Avrami model (kinetics), n-BET (isotherm) |
Mechanistic Studies of Degradation Processes
Understanding the mechanisms behind Atenolol's degradation is crucial for optimizing removal strategies. Research has focused on elucidating the specific enzymatic and chemical reactions involved.
The cometabolic degradation of Atenolol by nitrifying bacteria is strongly linked to the activity of the enzyme ammonia monooxygenase (AMO). uq.edu.auacs.orguq.edu.au AMO is known for its broad substrate range, allowing it to initiate the oxidation of a variety of compounds other than its primary substrate, ammonia. uq.edu.au It is proposed that AMO catalyzes the initial steps in the cometabolic breakdown of Atenolol. uq.edu.auacs.org The biotransformation reaction that forms Atenolol acid, for instance, can be catalyzed by the nonspecific AMO enzyme. acs.orguq.edu.au
While amidohydrolase enzymes are responsible for the initial amide hydrolysis to form Atenolol acid in general microbial degradation, ethz.chresearchgate.net other enzymes are involved in subsequent steps. For example, in the degradation pathway facilitated by Hydrogenophaga sp. YM1, the rate-limiting step of ether bond cleavage in Atenolol acid is likely catalyzed by an α-ketoglutarate dependent 2,4-dichlorophenoxyacetate (B1228070) dioxygenase. nih.gov These findings highlight that a consortium of enzymes from different microbial groups contributes to the complete biotransformation of Atenolol in the environment. uq.edu.aunih.gov
Reactive Oxygen Species Involvement in Chemical Degradation
The chemical degradation of atenolol, particularly through Advanced Oxidation Processes (AOPs), is significantly driven by the action of reactive oxygen species (ROS). nih.goviwaponline.com These highly reactive chemical species are capable of oxidizing a wide range of organic pollutants, including persistent pharmaceutical compounds like atenolol. nih.gov The primary ROS implicated in the degradation of atenolol are the hydroxyl radical (•OH) and the sulfate radical (SO₄⁻•). iwaponline.com
Hydroxyl Radical (•OH): The hydroxyl radical is a powerful, non-selective oxidizing agent that initiates the degradation of atenolol. nih.govrsc.org AOPs such as the electro-Fenton process generate •OH radicals that attack the atenolol molecule at multiple sites. rsc.org Research has shown that these radical attacks can target the isopropyl group, the aromatic benzene (B151609) ring, and the terminal acetamide sites of the atenolol molecule. rsc.org This leads to a variety of degradation pathways, including hydroxylation of the aromatic ring, cleavage of the ether bond, and oxidation of the amine groups. nih.gov The reaction rate constant for atenolol with the hydroxyl radical has been determined to be 1.42 x 10⁹ M⁻¹ s⁻¹. nih.gov
Sulfate Radical (SO₄⁻•): Sulfate radical-based AOPs (SR-AOPs) have also proven effective in degrading atenolol. iwaponline.comnih.gov These processes, which utilize activators like heat or UV light on persulfate (PS) or peroxymonosulfate (PMS), generate sulfate radicals. nih.govepa.gov The sulfate radical is the main reactive species in methods like heat-activated persulfate oxidation. epa.gov In some systems, such as UV/peroxymonosulfate, both hydroxyl and sulfate radicals contribute to the degradation process. iwaponline.comnih.gov The degradation mechanisms involving sulfate radicals also include hydroxylation of the aromatic ring, ether bond cleavage, and oxidation of the amine moieties. nih.gov
Different AOPs generate various ROS that effectively degrade atenolol, as summarized in the table below.
| Advanced Oxidation Process (AOP) | Primary Reactive Oxygen Species (ROS) | Reference |
|---|---|---|
| Electro-Fenton | Hydroxyl radical (•OH) | rsc.org |
| Sulfate Radical-Based AOPs (e.g., Heat/UV activated PS/PMS) | Sulfate radical (SO₄⁻•), Hydroxyl radical (•OH) | iwaponline.comnih.gov |
| Sonolysis | Hydroxyl radical (•OH) | nih.gov |
| Photocatalysis (e.g., TiO₂) | Hydroxyl radical (•OH), Superoxide (B77818) radical (•O₂⁻) | researchgate.net |
Electron Transfer Mechanisms in Catalytic Degradation
The catalytic degradation of atenolol, particularly through photocatalysis, relies on electron transfer mechanisms to generate the reactive oxygen species responsible for its decomposition. mdpi.com A commonly used photocatalyst for this purpose is titanium dioxide (TiO₂). mdpi.com
The process is initiated when the semiconductor photocatalyst (like TiO₂) absorbs photons from a light source (e.g., UV light), with energy equal to or greater than its band gap. mdpi.com This absorption of energy excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positively charged "hole" (h⁺) in the valence band. mdpi.com This creation of an electron-hole pair is the fundamental step in photocatalysis. researchgate.net
The generated holes are powerful oxidizing agents that can directly oxidize the atenolol molecule adsorbed on the catalyst's surface. mdpi.com More importantly, these holes can react with water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). mdpi.com
Simultaneously, the electrons in the conduction band can be transferred to electron acceptors, such as molecular oxygen (O₂) adsorbed on the catalyst surface. This transfer reduces oxygen to form superoxide radical anions (•O₂⁻), another reactive oxygen species that contributes to the degradation process. researchgate.net Graphene-TiO₂ composites have shown enhanced photocatalytic activity due to graphene's ability to act as an electron-transfer bridge, which promotes the separation of the electron-hole pairs and reduces their recombination rate. researchgate.net
These generated radicals (•OH and •O₂⁻) then attack the atenolol molecule, leading to its fragmentation and eventual mineralization into carbon dioxide, water, and inorganic ions. mdpi.com The efficiency of this electron transfer and, consequently, the degradation rate, can be influenced by factors such as catalyst dosage, pH, and light intensity. mdpi.comresearchgate.net
The key steps in the electron transfer mechanism during the photocatalytic degradation of atenolol are outlined in the table below.
| Step | Description | Reaction Example | Reference |
|---|---|---|---|
| 1. Photo-excitation | The semiconductor catalyst absorbs photons, generating an electron-hole pair (e⁻/h⁺). | TiO₂ + hv → e⁻ + h⁺ | mdpi.com |
| 2. Oxidation by Holes | The positive hole (h⁺) oxidizes water or hydroxide ions to form hydroxyl radicals (•OH). | h⁺ + H₂O → •OH + H⁺ | mdpi.com |
| 3. Reduction by Electrons | The electron (e⁻) reduces adsorbed oxygen to form superoxide radicals (•O₂⁻). | e⁻ + O₂ → •O₂⁻ | researchgate.net |
| 4. Radical Attack | The generated ROS (•OH, •O₂⁻) attack and degrade the atenolol molecule. | Atenolol + (•OH, •O₂⁻) → Degradation Products | mdpi.com |
Pharmaceutical Research Applications and Formulation Science in Vitro/theoretical Focus
Prodrug Design and Intramolecular Processes
Prodrug design for atenolol (B1665814) has been explored to address certain limitations, such as its relatively low lipophilicity and potential bitterness, which can impact formulation and patient compliance, especially in aqueous dosage forms. nih.govnih.govmdpi.comresearchgate.net The prodrug approach involves chemically modifying the parent drug with a promoiety that is cleaved in biological systems to regenerate the active compound. actamedicamarisiensis.ro
Computer-Assisted Design of Atenolol Prodrugs
Computational chemistry methods, including quantum molecular (QM) and molecular mechanics (MM) theories, have been employed in the design of innovative prodrugs for drugs containing hydroxyl, phenol, or amine groups, such as atenolol. nih.govresearchgate.net Density Functional Theory (DFT) calculations, for instance, have been utilized to study the acid-catalyzed hydrolysis of potential atenolol prodrugs. nih.govnih.govresearchgate.netresearchgate.net These computational approaches provide insights into the structure-energy calculations necessary for predicting the behavior of potential prodrugs. nih.gov
Research has focused on designing atenolol prodrugs that are stable in neutral aqueous solutions, lack bitterness, and can release the parent drug in a controlled manner. nih.govresearchgate.netresearchgate.net Based on calculations for the acid-catalyzed hydrolysis of model compounds (Kirby's N-alkylmaleamic acids), atenolol prodrugs have been designed. nih.govnih.govresearchgate.netresearchgate.net These designs aim to utilize intramolecular processes for the conversion of the prodrug to atenolol, potentially eliminating the need for enzymatic catalysis in some cases. nih.govresearchgate.net
Theoretical Hydrolysis Mechanisms of Prodrug Systems
Theoretical calculations, such as those using DFT, have been instrumental in understanding the hydrolysis mechanisms of atenolol prodrug systems. nih.govnih.govmdpi.com For prodrugs based on maleamic acids, the acid-catalyzed hydrolysis mechanism has been investigated. nih.govmdpi.com DFT calculations have indicated that this mechanism involves a series of steps: proton transfer from the carboxyl group to the adjacent amide carbonyl carbon, followed by the approach of the carboxylate anion to form a tetrahedral intermediate, and finally, the collapse of this intermediate to yield the products. nih.gov
The rate-limiting step of this hydrolysis mechanism can be dependent on the reaction medium. nih.govmdpi.com In an aqueous medium, the collapse of the tetrahedral intermediate has been identified as the rate-limiting step, whereas in the gas phase, the formation of the tetrahedral intermediate is rate-limiting. nih.govmdpi.com The efficiency of the acid-catalyzed hydrolysis is also sensitive to the substitution pattern on the carbon-carbon double bond of the linker molecule. nih.govmdpi.com
In vitro kinetic studies of designed atenolol prodrugs have shown that the half-life (t1/2) for conversion to the parent drug is significantly influenced by the pH of the medium. nih.govresearchgate.netresearchgate.net For example, one atenolol prodrug (ProD 1) showed varying half-lives at different pH values: 2.53 hours in 1N HCl, 3.82 hours at pH 2, and 133 hours at pH 5. nih.govresearchgate.netresearchgate.net This pH dependence is expected, as the free acidic form of the prodrug is required for the acid-catalyzed hydrolysis to proceed, and the proportion of this form varies with pH. nih.gov
In Vitro Drug Release and Dissolution Studies
In vitro drug release and dissolution studies are critical for evaluating the performance of different atenolol formulations, particularly sustained-release systems. These studies help predict how the drug will be released in the gastrointestinal tract. nih.govjst.go.jpijpsonline.comwjpmr.comjst.go.jpekb.eg
Development of Sustained-Release Formulations (e.g., Floating Tablets, Multilayered Tablets)
Sustained-release formulations of atenolol, such as floating tablets and multilayered tablets, have been developed to prolong the drug's residence time in the stomach and control its release rate. nih.govijpsonline.comresearchgate.netijpbs.comscholarsresearchlibrary.comresearchgate.netnih.govbanglajol.infoijcrt.orggsconlinepress.comjddtonline.infogoogle.com This is particularly relevant for atenolol due to its absorption window in the upper gastrointestinal tract. ijpsonline.comijpbs.comijcrt.org
Floating tablets are designed to have a bulk density lower than gastric fluid, allowing them to remain buoyant in the stomach and release the drug slowly over an extended period. nih.govijpsonline.comresearchgate.netscholarsresearchlibrary.comijcrt.org Various polymers and gas-generating agents are used in the formulation of floating tablets to achieve desired buoyancy and release characteristics. nih.govresearchgate.netijpbs.comscholarsresearchlibrary.comijcrt.org Studies have shown that floating atenolol tablets can achieve sustained release for up to 12 hours or more. nih.govijpsonline.comijpbs.comijcrt.org
Multilayered tablets, including bilayer tablets, offer another approach to controlled drug release. researchgate.netnih.govbanglajol.infogsconlinepress.comjddtonline.infogoogle.com These tablets can be designed with distinct layers providing different release profiles, such as an immediate-release layer and a sustained-release layer. researchgate.netnih.govbanglajol.infogoogle.com This allows for an initial dose to be released quickly, followed by a prolonged release of the remaining drug. researchgate.net Polymers like HPMC and ethyl cellulose (B213188) are commonly used in the sustained-release layers of multilayered atenolol tablets. researchgate.netnih.gov
Polymer Selection and Concentration Effects on Release Kinetics
The selection and concentration of polymers play a crucial role in modulating the release kinetics of atenolol from sustained-release formulations. nih.govjst.go.jpijpsonline.comwjpmr.comjst.go.jpekb.eg Hydrophilic polymers like Hydroxypropylmethyl cellulose (HPMC) are widely used as release-retarding agents due to their swelling nature in aqueous media. nih.govijpsonline.comwjpmr.comekb.egresearchgate.netscholarsresearchlibrary.comijcrt.org
Increasing the concentration of polymers such as HPMC generally leads to a slower drug release rate. nih.govjst.go.jpwjpmr.comekb.eg This is attributed to the formation of a viscous gel layer upon hydration of the polymer matrix, which increases the diffusional path for the drug. nih.gov Different grades of HPMC (e.g., K4, K15, K100) with varying viscosities can be used to achieve different release profiles. nih.govijpsonline.comekb.eg
Other polymers, including natural polymers like chitosan (B1678972) and okra gum, and synthetic polymers like polyvinyl acetate (B1210297)–polyvinylpyrrolidone mixture (KSR), have also been investigated for their effects on atenolol release from matrix tablets. jst.go.jpjst.go.jpresearchgate.netscholarsresearchlibrary.comresearchgate.net The concentration of these polymers, along with other excipients, can significantly affect the drug release profile. jst.go.jpjst.go.jp
Diffusion Mechanisms and Release Models (e.g., Korsemeyer-Peppas, Zero/First Order)
In vitro dissolution data from atenolol sustained-release formulations are often fitted to various mathematical models to understand the drug release mechanisms and kinetics. Common models include Zero-order, First-order, Higuchi, and Korsmeyer-Peppas models. nih.govjst.go.jpjst.go.jpekb.egresearchgate.netscholarsresearchlibrary.comnih.govnih.gov
The Korsmeyer-Peppas model is frequently used to analyze drug release from polymeric dosage forms when the release mechanism is not clearly defined or involves multiple phenomena. nih.govnih.gov The release exponent ('n' value) obtained from this model provides insight into the release mechanism. An 'n' value of approximately 0.45-0.5 typically indicates Fickian diffusion, while values between 0.5 and 1.0 suggest non-Fickian or anomalous transport, which can involve both diffusion and erosion of the polymer matrix. jst.go.jpresearchgate.netnih.gov An 'n' value close to 1.0 can indicate near zero-order release kinetics. nih.gov
Studies on atenolol matrix tablets have shown that the drug release often follows diffusion-controlled mechanisms. ijpsonline.comresearchgate.netscholarsresearchlibrary.com Depending on the formulation and polymer characteristics, the release kinetics can best fit models such as Higuchi diffusion, First-order, or Korsmeyer-Peppas. nih.govjst.go.jpjst.go.jpekb.egresearchgate.netscholarsresearchlibrary.comnih.gov Some formulations have demonstrated release profiles that approach zero-order kinetics, which is desirable for maintaining constant drug levels over time. ekb.egresearchgate.netnih.govnih.gov
Example Data Table (Illustrative, based on search findings):
| Formulation | Polymer Type(s) | Polymer Concentration (%) | Release Model (Best Fit) | 'n' Value (Korsmeyer-Peppas) | % Drug Release (e.g., at 12 hrs) | Floating Lag Time (min) |
| F1 | HPMC K15M, HPMC K100 LV | Varied | Korsmeyer-Peppas | 0.52 - 0.99 | > 90% (at 12 hrs for optimized) | 0.13 - 5.1 |
| F2 | KSR | Varied | Higuchi diffusion | < 0.45 (mostly) | Not specified in detail | Not applicable |
| F3 | HPMC K100M, Okra gum | Varied | First Order, Higuchi | Diffusion controlled | ~94% (at 12 hrs for optimized) | < 4 |
| F4 | HPMC, Ethyl Cellulose | Varied | Mixed (Zero-order, Higuchi, Korsmeyer-Peppas) | Not specified in detail | ~96% (at 12 hrs for optimized) | Not applicable |
In Vitro Buoyancy and Swelling Studies
In vitro buoyancy and swelling studies are crucial for the development of gastroretentive drug delivery systems, such as floating tablets, designed to prolong gastric residence time and enhance drug absorption in the upper gastrointestinal tract. Atenolol, being a drug with limited absorption in the lower GIT, is a suitable candidate for such formulations. nih.govresearchgate.netucl.ac.be
Studies have explored the use of various polymers, including hydroxypropyl methylcellulose (B11928114) (HPMC) of different viscosity grades (HPMC K4M, K15M, K100M), xanthan gum, sodium carboxymethyl cellulose (Sodium CMC), Carbopol 934P, and guar (B607891) gum, often in combination with gas-generating agents like sodium bicarbonate and citric acid, to achieve desired buoyancy and controlled drug release. nih.govresearchgate.netucl.ac.beresearchgate.netnih.govscirp.orgscispace.comubaya.ac.idresearchgate.netbiorxiv.orgtandfonline.comualberta.ca
In vitro buoyancy is typically evaluated by measuring the floating lag time (the time required for the tablet to rise to the surface) and the total floating time (the duration the tablet remains buoyant) in simulated gastric fluid (pH 1.2) at 37 ± 0.5°C. nih.govresearchgate.netresearchgate.netubaya.ac.id Formulations employing effervescent approaches, where gas generated by the reaction of citric acid and sodium bicarbonate is trapped within the polymer matrix, have demonstrated successful buoyancy. researchgate.netresearchgate.netubaya.ac.idresearchgate.net The type and concentration of the polymer significantly influence floating properties, with higher polymer concentrations generally increasing floating time. ubaya.ac.idtandfonline.com
Swelling studies assess the ability of the polymer matrix to absorb water and form a gel layer, which is vital for both buoyancy and controlling drug release. nih.govresearchgate.netscispace.compharmaexcipients.commedtechbcn.com The swelling index is commonly measured as the percentage weight gained by the tablet over time when immersed in a dissolution medium. nih.govualberta.capharmaexcipients.com Polymers like xanthan gum and HPMC have shown significant swelling characteristics. scispace.commedtechbcn.com The extent of swelling can impact the drug release rate, with higher swelling indices often correlating with a more sustained release due to the increased diffusional path length for the drug through the gel layer. scispace.comualberta.camedtechbcn.com
Table 1: Representative In Vitro Buoyancy and Swelling Data for Atenolol Floating Tablets
| Formulation Components (Examples) | Floating Lag Time | Total Floating Time | Swelling Index (at a specific time point) | Source |
| HPMC K100 + NaHCO3 + Citric Acid | Within limits | Up to 18 hours | Varied with formulation | researchgate.net |
| Carbopol 934P + Hydrophilic Polymers (HPMC grades) | Varied | Not specified | Ranged from 70% to 142% | nih.gov |
| HPMC K100M + Citric Acid + Sodium Bicarbonate | Varied | Controlled by composition | Not specified | scirp.orgresearchgate.net |
| HPMC K100M, HPMC K4M, Xanthan Gum + Gas-generating agent | < 10 minutes | At least 8 hours | Xanthan gum formulations showed higher index | scispace.comresearchgate.net |
| Guar Gum + HPMC + Sodium Bicarbonate | Increased with polymer conc. | Up to 24 hours | Increased with guar gum percentage | nih.govubaya.ac.id |
Note: Specific numerical values for swelling index at defined time points and detailed floating times vary significantly depending on the exact formulation composition and methodology used in different studies. The table summarizes general findings.
Nanoscale Drug Delivery Systems and Host-Guest Interactions
Research into nanoscale drug delivery systems for Atenolol explores approaches to improve its solubility, stability, and targeted delivery. Host-guest interactions, particularly with cyclodextrins and cucurbiturils, represent a key strategy in this domain.
Inclusion Complexes with Cyclodextrins and Cucurbiturils
Atenolol has been shown to form inclusion complexes with cyclodextrins, such as beta-cyclodextrin (B164692) (β-CD) and 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). nih.govresearchgate.netscispace.comubaya.ac.idresearchgate.netnih.govubaya.ac.idijpsr.comscilit.com These complexes typically involve the encapsulation of the Atenolol molecule, or a part of it, within the hydrophobic cavity of the cyclodextrin (B1172386) molecule. researchgate.netscispace.com The formation of these complexes can lead to improved aqueous solubility and dissolution rate of Atenolol. researchgate.netscispace.comijpsr.com
Cucurbiturils, particularly cucurbit mdpi.comuril (CB mdpi.com), have also been investigated as host molecules for Atenolol. researchgate.netmdpi.comacs.orgacs.org Atenolol can form 1:1 host-guest complexes with CB mdpi.com, where the phenyl ring of Atenolol is proposed to be incorporated into the CB mdpi.com cavity. researchgate.netmdpi.com
Characterization of Molecular Inclusion Complexes
Various analytical techniques are employed to confirm the formation and characterize the nature of Atenolol inclusion complexes with cyclodextrins and cucurbiturils. These methods provide insights into the interaction between the host and guest molecules in both solid state and solution.
Common characterization techniques include:
Fourier-Transformed Infrared Spectroscopy (FT-IR): Changes in peak positions and intensities in the FT-IR spectra of the complex compared to the pure drug and host molecule can indicate interactions, such as hydrogen bonding, and successful inclusion. nih.govresearchgate.netscispace.comubaya.ac.idijpsr.comscilit.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Shifts in the chemical signals of protons and carbon atoms of both Atenolol and the cyclodextrin/cucurbituril upon complexation provide evidence of inclusion and can help elucidate the geometry of the interaction. nih.govresearchgate.netresearchgate.netnih.gov
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the characteristic melting endotherm of Atenolol in the DSC thermogram of the complex suggests that the drug is no longer in its crystalline form, indicating successful encapsulation within the host cavity. researchgate.netscispace.comubaya.ac.idijpsr.comscilit.com
X-ray Diffraction (XRD): Changes in the X-ray diffraction pattern from the crystalline pattern of pure Atenolol to a more amorphous pattern in the complex provide further evidence of inclusion. researchgate.netubaya.ac.idijpsr.com
Scanning Electron Microscopy (SEM): SEM images can reveal changes in the morphology of the complex compared to the physical mixture of the drug and host, visually supporting the formation of an inclusion complex. scispace.comubaya.ac.idijpsr.com
UV-Vis and Fluorescence Spectroscopy: Changes in the UV-Vis absorption and fluorescence emission spectra of Atenolol upon complexation can indicate alterations in the electronic environment of the drug molecule due to its interaction with the host cavity. nih.govresearchgate.netresearchgate.netnih.gov
These techniques collectively confirm the formation of stable inclusion complexes and offer details about the stoichiometry and the nature of the host-guest interactions. nih.govresearchgate.netscispace.comresearchgate.netnih.govubaya.ac.idijpsr.comscilit.com
Investigating Host-Guest Interactions by Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for investigating the molecular interactions within host-guest complexes. Changes in the vibrational modes of Atenolol and the host molecule upon complexation provide specific information about the functional groups involved in the interaction and the resulting structural modifications.
FT-IR spectroscopy has been widely used to study Atenolol-cyclodextrin complexes, revealing shifts and changes in intensity of characteristic peaks corresponding to functional groups involved in hydrogen bonding and hydrophobic interactions. nih.govresearchgate.netscispace.comubaya.ac.idijpsr.comscilit.com
More advanced techniques, such as ultrasensitive Raman spectroscopy combined with Density Functional Theory (DFT) calculations, have been applied to investigate the nanoscale interactions in Atenolol-cucurbit mdpi.comuril complexes. mdpi.com These studies can provide detailed insights into the interaction geometry and the specific vibrational modes affected by the encapsulation of Atenolol within the CB mdpi.com cavity. mdpi.com Surface-enhanced Raman scattering (SERS) has also been used to study the vibrational properties of Atenolol. researchgate.net
Interfacial Phenomena and Drug Transport Models
Understanding the transport of Atenolol across biological membranes and interfaces is critical for predicting its absorption, distribution, and elimination. In vitro models and theoretical approaches are extensively used to study these phenomena.
In Vitro Diffusion Studies Through Membrane Models
In vitro diffusion studies employing various membrane models are essential for evaluating the permeability of Atenolol and predicting its transport across biological barriers, such as the intestinal epithelium or skin.
Caco-2 Cell Monolayers: The Caco-2 cell line, derived from human colorectal carcinoma, differentiates into polarized enterocytes forming a monolayer that mimics the intestinal absorption barrier. nih.govpharmaexcipients.comevotec.commdpi.com Atenolol is frequently used as a low permeability reference compound in Caco-2 permeability assays due to its relatively low passive diffusion across these monolayers. biorxiv.orgpharmaexcipients.commedtechbcn.comevotec.commdpi.com These studies measure the apparent permeability coefficient (Papp) of Atenolol in the apical-to-basolateral direction to assess its absorptive transport. pharmaexcipients.commedtechbcn.comevotec.commdpi.com Papp values for Atenolol across Caco-2 cells have been reported, indicating its limited permeability. nih.govbiorxiv.orgpharmaexcipients.commedtechbcn.commdpi.comresearchgate.net Bidirectional transport studies using Caco-2 cells can also indicate potential efflux transport. evotec.comresearchgate.net
Artificial Membrane Permeability Assays (PAMPA): PAMPA utilizes artificial lipid membranes supported on filters to assess passive transcellular diffusion. ualberta.canih.gov This high-throughput method is used to predict the passive permeability of drugs like Atenolol across biological membranes. ualberta.canih.gov Studies using PAMPA have confirmed that Atenolol's permeability is primarily driven by passive diffusion. ualberta.ca
Franz Diffusion Cells with Synthetic and Biological Membranes: Franz diffusion cells are commonly used to study drug diffusion across membranes. In vitro studies with Atenolol have employed synthetic membranes, such as cellulose nitrate, and biological membranes, including excised human skin and cat skin, to assess its permeability from various formulations. ucl.ac.bescirp.orgtandfonline.comscirp.org These studies provide insights into the rate and extent of Atenolol diffusion and the potential of penetration enhancers to improve its transport. scirp.orgtandfonline.comscirp.org
Transporter-Expressing Cell Lines: Studies using cell lines transfected with specific drug transporters, such as human organic cation transporter 2 (hOCT2) and multidrug and toxin extrusion proteins (hMATEs), have investigated the role of active transport in Atenolol disposition, particularly in renal secretion. nih.gov These in vitro models help to understand the mechanisms of Atenolol transport beyond passive diffusion. nih.gov
These in vitro diffusion studies through various membrane models provide valuable data for understanding the factors influencing Atenolol transport and for predicting its behavior in vivo.
Table 2: Representative In Vitro Permeability Data for Atenolol
| Membrane Model | Permeability Coefficient (Papp) (cm/s) | Notes | Source |
| Caco-2 Cell Monolayers | Ranged from 0.17 to 11 x 10⁻⁶ | Varies between laboratories; generally indicates low permeability | biorxiv.org |
| Caco-2 Cell Monolayers | 0.203 ± 0.004 x 10⁻⁶ | Compared to more lipophilic beta-blockers | nih.gov |
| Caco-2 Cell Monolayers | (0.59 ± 0.16) × 10⁻⁶ | Used as a paracellular marker | researchgate.netnih.gov |
| Artificial Membrane (PAMPA) | Varied with pH | Primarily passive transcellular diffusion | ualberta.ca |
| Synthetic Membrane (Cellulose Nitrate) | Higher than biological membranes | Permeation from topical formulations | scirp.orgscirp.org |
| Excised Human Skin | 0.38 ± 0.07 μg/cm²/hr (steady-state flux) | Permeation from topical formulations; affected by enhancers | tandfonline.com |
| Cat Skin | Showed biphasic diffusion | Burst flux followed by sustained flux from topical formulations | scirp.orgscirp.org |
Note: Papp values and flux data are highly dependent on the specific experimental conditions, including the membrane type, formulation, and medium composition.
Molecular Interactions in Solvent Mixtures (e.g., Atenolol-Ethanol)
The study of molecular interactions of pharmaceutical compounds in solvent mixtures is crucial for various aspects of preformulation, purification, and dosage form design. Atenolol, a cardioselective β-blocker, exhibits varying solubility profiles in different solvent systems, particularly in mixtures of ethanol (B145695) and water. mui.ac.irsolubilityofthings.com Understanding these interactions provides valuable insights into dissolution mechanisms and facilitates process design in the pharmaceutical industry. mui.ac.ir
Research employing techniques such as the shake-flask method and UV-Vis spectrophotometry has been utilized to investigate the solubility of atenolol in ethanol + water mixtures across a range of temperatures (e.g., 298.2, 303.2, 308.2, and 313.2 K). mui.ac.ir These studies have shown that the solubility of atenolol in water is inherently low. mui.ac.ir The addition of ethanol to aqueous solutions generally increases atenolol solubility, reaching a maximum value before decreasing with further increases in ethanol concentration. mui.ac.ir This behavior is a common pattern observed for drug solubility in ethanol + water mixtures. researchgate.net
The complex molecular structure of atenolol, containing both hydrophilic functional groups like hydroxyl (-OH) and amine (-NH), and hydrophobic components such as the isopropyl group, contributes to its solubility characteristics. solubilityofthings.com The hydrophilic groups enhance solubility in polar solvents like water through hydrogen bonding, while the hydrophobic features can increase solubility in organic solvents such as ethanol. solubilityofthings.com
Thermodynamic properties, including Gibbs energy, enthalpy, and entropy of dissolution, can be calculated from solubility data to understand the dissolution mechanism of atenolol in ethanol + water mixtures. mui.ac.ir Non-linear enthalpy-entropy relationships have been observed for atenolol in these mixtures. semanticscholar.orglifescienceglobal.com In water-rich mixtures, the dissolution process is primarily driven by entropy, whereas in mixtures with an ethanol mass fraction between 0.20 and 0.40, enthalpy becomes the dominant driving mechanism. semanticscholar.orglifescienceglobal.comresearchgate.net Beyond this composition range, the behavior is more complex. semanticscholar.orglifescienceglobal.com
Analysis using inverse Kirkwood-Buff integrals (IKBI) has provided insights into the preferential solvation of atenolol in ethanol + water mixtures. semanticscholar.orglifescienceglobal.comresearchgate.netlifescienceglobal.com Studies indicate that atenolol is preferentially solvated by water molecules in both water-rich and ethanol-rich mixtures. semanticscholar.orglifescienceglobal.comresearchgate.netlifescienceglobal.com However, in mixtures with an ethanol mole fraction between 0.24 and 0.51, atenolol is preferentially solvated by ethanol molecules. semanticscholar.orglifescienceglobal.comresearchgate.netlifescienceglobal.comlifescienceglobal.com
While specific data tables from the search results are not directly extractable in a structured format suitable for interactive display here, the research findings consistently describe the solubility profile of atenolol in ethanol-water mixtures as initially increasing with ethanol concentration, reaching a peak, and then decreasing. mui.ac.ir The measured aqueous solubility of atenolol at 298.2 K has been reported to be around 0.072 mol·L⁻¹. researchgate.net
These detailed research findings on the molecular interactions and solubility of atenolol in solvent mixtures like ethanol and water are valuable for predicting solubility using cosolvency models and for optimizing processes in pharmaceutical engineering and industry. mui.ac.ir
Future Research Directions and Unexplored Avenues in Atenolol Research
Atenolol (B1665814), a selective β-1 adrenergic receptor antagonist, remains a cornerstone in the management of cardiovascular diseases. nih.gov Despite its long-standing clinical use, ongoing research seeks to refine its application, synthesis, and analysis through innovative scientific approaches. Future investigations are poised to delve deeper into its mechanistic nuances, develop more environmentally benign production methods, and enhance its detection and metabolic profiling through cutting-edge technologies.
Q & A
Q. What are the key steps in the chemical synthesis of Attenol A, and what reagents are critical for achieving high yields?
this compound is synthesized through multi-step organic reactions. A common route involves:
- Step 1 : Reaction of precursor compounds (e.g., compound 85 or 351/352) with Lewis acids like BF₃·OEt₂ and TMSCN to form intermediate spiroketals .
- Step 2 : Reduction using LiDBB (lithium di-tert-butylbiphenylide) or Gilman reagents (e.g., MeLi/CuI) to finalize the stereochemistry . Critical factors include temperature control (-10°C to room temperature) and solvent choice (THF), which influence reaction efficiency and enantiomeric purity .
Table 1: Representative Yields in this compound Synthesis
| Precursor | Reagents | Yield | Reference |
|---|---|---|---|
| Compound 85 | BF₃·OEt₂, TMSCN → LiDBB | 72% | |
| Compound 216 | KHMDS, Gilman reagents | 87% |
Q. What bioactivity has been reported for this compound, and what experimental models validate its effects?
this compound exhibits moderate cytotoxicity against the P388 murine leukemia cell line, with an IC₅₀ of 3.8 µM . Bioactivity is assessed via:
- In vitro assays : Dose-response curves in cancer cell lines.
- Mechanistic studies : Binding affinity to microtubules or DNA, evaluated via fluorescence polarization .
Q. Which analytical techniques are recommended for characterizing this compound and ensuring purity?
Methodological approaches include:
Q. What starting materials are commonly used in this compound synthesis, and how do they influence stereochemical outcomes?
Key precursors include 2,2-dimethyl-1,3-dioxan-5-one and enantiomerically pure intermediates generated via SAMP/RAMP hydrazination. These dictate the configuration of the spiroketal core .
Q. How can researchers separate this compound from its enantiomer, Attenol B, during synthesis?
Chiral column chromatography (e.g., Chiralpak® AD-H) or kinetic resolution using asymmetric catalysts (e.g., Corey–Seebach reaction) are effective .
Advanced Research Questions
Q. What experimental design challenges arise in scaling up this compound synthesis, and how can they be mitigated?
Challenges include:
- Low yields in stereoselective steps : Optimize stoichiometry of Gilman reagents (e.g., CuI:MeLi ratio) .
- Side reactions : Use scavengers (e.g., molecular sieves) to stabilize reactive intermediates .
- Reproducibility : Standardize anhydrous conditions (e.g., Schlenk techniques) to minimize moisture sensitivity .
Q. How should researchers address contradictions in bioactivity data between independent studies?
Follow a systematic protocol:
Q. What strategies enable enantioselective synthesis of this compound without racemization?
Advanced methods include:
Q. How do synthetic routes developed by Uemura et al. and Eustache et al. differ in efficiency and practicality?
Table 2: Comparative Analysis of this compound Syntheses
| Parameter | Uemura et al. | Eustache et al. |
|---|---|---|
| Key Step | Xanthate elimination | Corey–Seebach reaction |
| Total Steps | 12 | 10 |
| Overall Yield | 11% | 15% |
| Scalability | Moderate | High |
| Reference |
Q. What statistical frameworks are appropriate for validating this compound’s bioactivity in preclinical studies?
- Dose-response analysis : Fit data to a sigmoidal curve (Hill equation) to calculate EC₅₀/IC₅₀ .
- Error analysis : Report confidence intervals (95% CI) for IC₅₀ values .
- Reproducibility : Use ANOVA to compare inter-lab results and assess significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
